1-(4-bromo-2-fluorobenzyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
1-(4-bromo-2-fluorobenzyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a thienoimidazole derivative characterized by its fused bicyclic core (thieno[3,4-d]imidazole) and dual 5,5-dioxide functionality. Key structural features include:
- 4-bromo-2-fluorobenzyl group: Introduces electron-withdrawing effects (Br, F) and steric bulk.
- 3,5-dimethylphenyl substituent: Provides hydrophobic interactions and modulates electronic properties.
- Tetrahydro ring system: Enhances conformational stability compared to fully aromatic analogs.
This compound belongs to a broader class of imidazole derivatives, which are extensively studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]-3-(3,5-dimethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrFN2O3S/c1-12-5-13(2)7-16(6-12)24-19-11-28(26,27)10-18(19)23(20(24)25)9-14-3-4-15(21)8-17(14)22/h3-8,18-19H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWQAJDSKDVDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)CC4=C(C=C(C=C4)Br)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
Substituent variations significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations :
- Halogen Effects: Bromine and fluorine in the target compound may enhance binding to hydrophobic pockets in biological targets (e.g., kinases) compared to non-halogenated analogs .
- Steric and Electronic Modulation : The 3,5-dimethylphenyl group likely improves metabolic stability over simpler phenyl substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
